Cas no 46478-98-2 (N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine)

N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine is a cyclopropylamine derivative featuring a trifluoromethylphenylmethyl substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, including the electron-withdrawing trifluoromethyl group and the constrained cyclopropane ring, which can enhance metabolic stability and binding affinity. The N-methylation further modulates its physicochemical characteristics, potentially improving bioavailability. Its synthetic versatility allows for applications in the development of bioactive molecules, particularly as an intermediate in the synthesis of pharmaceuticals or crop protection agents. The compound’s well-defined structure enables precise modifications for structure-activity relationship studies.
N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine structure
46478-98-2 structure
Product Name:N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine
CAS No:46478-98-2
MF:C12H14F3N
MW:229.241473674774
CID:6503383
PubChem ID:165673206
Update Time:2025-06-11

N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine
    • 46478-98-2
    • N-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
    • EN300-1947601
    • Inchi: 1S/C12H14F3N/c1-16-11(6-7-11)8-9-2-4-10(5-3-9)12(13,14)15/h2-5,16H,6-8H2,1H3
    • InChI Key: XFCJSQTWTRRBTO-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)CC1(CC1)NC)(F)F

Computed Properties

  • Exact Mass: 229.10783394g/mol
  • Monoisotopic Mass: 229.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12Ų

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Additional information on N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine

Introduction to N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine (CAS No. 46478-98-2)

N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine is a highly specialized organic compound characterized by its complex molecular structure and unique chemical properties. This compound, identified by the CAS number 46478-98-2, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and molecular biology. The presence of a cyclopropane ring and a trifluoromethyl substituent in its structure imparts distinct reactivity and stability, making it a subject of interest for synthetic chemists and medicinal researchers.

The molecular formula of this compound can be expressed as C14H14F3N, reflecting its composition of carbon, hydrogen, fluorine, and nitrogen atoms. The cyclopropane ring, a three-membered saturated hydrocarbon ring, is known for its strained geometry, which can influence the compound's reactivity and interaction with biological targets. Additionally, the trifluoromethyl group attached to the phenyl ring enhances lipophilicity and metabolic stability, which are crucial factors in drug design.

In recent years, N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine has been studied for its potential role in developing novel therapeutic agents. The compound's structural features suggest that it may exhibit inhibitory effects on various enzymes and receptors, making it a promising candidate for treating inflammatory diseases, neurological disorders, and other conditions. Researchers have been particularly interested in its interaction with serine proteases and other hydrolases due to the presence of the trifluoromethyl group, which can modulate enzyme activity.

One of the most compelling aspects of this compound is its synthetic accessibility. The cyclopropane ring can be introduced into molecules through various synthetic routes, including cyclopropanation reactions and transition metal-catalyzed processes. These methods have been refined over the years, allowing for the efficient production of complex derivatives of N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine. Such synthetic advancements have enabled researchers to explore a wide range of structural modifications and to optimize the compound's pharmacological properties.

The pharmacokinetic profile of N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine is another area of active investigation. Studies have shown that the trifluoromethyl group can significantly influence the compound's metabolic pathways, potentially leading to improved bioavailability and reduced clearance rates. This characteristic is particularly valuable in drug development, as it can enhance the therapeutic efficacy of a candidate molecule. Additionally, the cyclopropane ring may contribute to unique interactions with biological targets, providing an additional layer of specificity.

Recent research has also highlighted the potential applications of this compound in medicinal chemistry. For instance, derivatives of N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and have been implicated in various diseases. The structural features of this compound make it an attractive scaffold for designing kinase inhibitors with high selectivity and potency.

The role of computational chemistry in studying N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into the compound's behavior at both molecular and atomic levels. These studies have helped researchers understand how the compound interacts with biological targets and how structural modifications can influence its pharmacological properties.

In conclusion, N-methyl-1-{4-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine (CAS No. 46478-98-2) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, including the cyclopropane ring and trifluoromethyl substituent, make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field of medicinal chemistry.

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